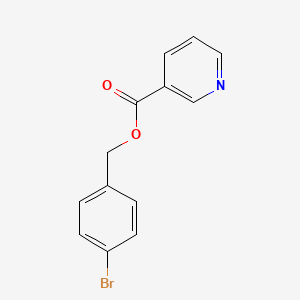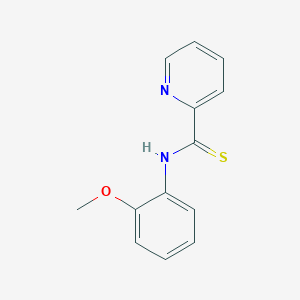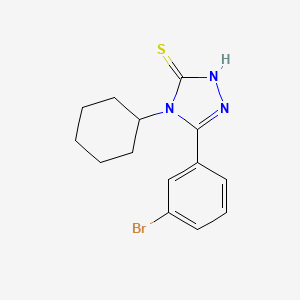
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone, also known as Dp44mT, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and metastasis. In
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. By inhibiting this enzyme, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone disrupts the cell cycle and induces apoptosis in cancer cells. In addition, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix and the promotion of tumor invasion and metastasis.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to have a range of biochemical and physiological effects. In preclinical studies, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to tumor growth and metastasis. In addition, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to decrease the levels of iron in cancer cells, which can promote tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone in lab experiments is its specificity for cancer cells. 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to have minimal toxicity to normal cells, making it a potentially safe and effective anticancer agent. However, one of the limitations of using 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone. One area of research is the development of more efficient synthesis methods for 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone, which could increase its yield and reduce its cost. Another area of research is the optimization of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone as a potential anticancer agent, including the development of more effective delivery methods and combination therapies. In addition, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone and its potential side effects.
Synthesemethoden
The synthesis of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone involves a multi-step process that includes the reaction of 3,4-dichlorobenzyl bromide with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of potassium carbonate to produce 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then treated with thiosemicarbazide to yield 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone. The overall yield of this process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and metastasis of various types of cancer cells in preclinical studies, including breast, prostate, and pancreatic cancer cells. In addition, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
[(E)-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5S/c19-15-7-6-12(8-16(15)20)10-25-11-14(9-22-23-18(21)26)17(24-25)13-4-2-1-3-5-13/h1-9,11H,10H2,(H3,21,23,26)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJMCOGCFXOIDL-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=S)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=S)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)


![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)

![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)

![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)
![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)